molecular formula C24H30N4O B11375836 3-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

3-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11375836
M. Wt: 390.5 g/mol
InChI Key: IOYRLGDQPJQURR-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core, a piperidine ring, and a benzamide group. Its intricate molecular architecture makes it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Piperidine Ring: The benzimidazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Attachment of the Benzamide Group: The final step involves the acylation of the benzimidazole-piperidine intermediate with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperidine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

3-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets within cells. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Piperidine Derivatives: A class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Uniqueness

3-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its benzimidazole core, piperidine ring, and benzamide group collectively contribute to its versatility and potential in various fields of research.

Properties

Molecular Formula

C24H30N4O

Molecular Weight

390.5 g/mol

IUPAC Name

3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C24H30N4O/c1-17(2)28-22-11-10-20(25-24(29)19-9-7-8-18(3)14-19)15-21(22)26-23(28)16-27-12-5-4-6-13-27/h7-11,14-15,17H,4-6,12-13,16H2,1-3H3,(H,25,29)

InChI Key

IOYRLGDQPJQURR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCCCC4)C(C)C

Origin of Product

United States

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